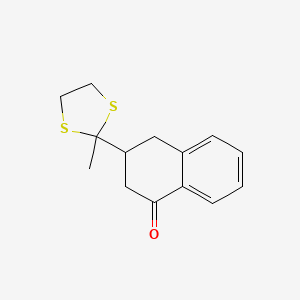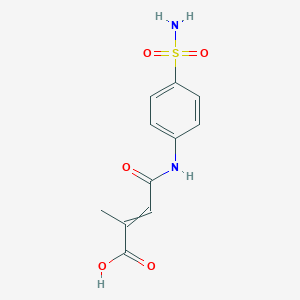
2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a sulfamoylanilino group attached to a but-2-enoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid typically involves the reaction of methyl 4-aryl-2,4-dioxobut-2-enoates with 4-aminobenzenesulfonamide in a mixture of acetic acid and ethanol (1:1). This reaction yields methyl (2Z)-4-aryl-4-oxo-2-(4-sulfamoylanilino)but-2-enoates, which can be further processed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent ratios, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The sulfamoylanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid involves its interaction with specific molecular targets. The sulfamoylanilino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-aryl-4-oxo-2-(4-sulfamoylanilino)but-2-enoates: These compounds are closely related and share similar structural features.
Sulfonamides: Compounds containing the sulfamoyl group, which exhibit similar chemical reactivity.
Uniqueness
2-Methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
64260-79-3 |
|---|---|
Molekularformel |
C11H12N2O5S |
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
2-methyl-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid |
InChI |
InChI=1S/C11H12N2O5S/c1-7(11(15)16)6-10(14)13-8-2-4-9(5-3-8)19(12,17)18/h2-6H,1H3,(H,13,14)(H,15,16)(H2,12,17,18) |
InChI-Schlüssel |
ROCOMYLOAFNQCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)

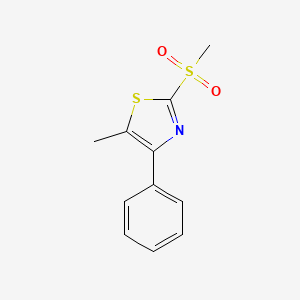
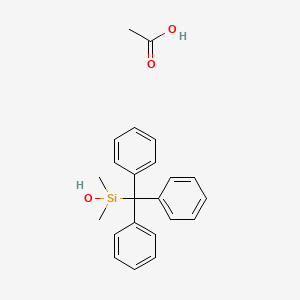
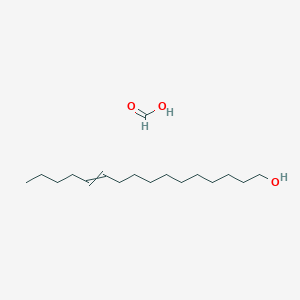

![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
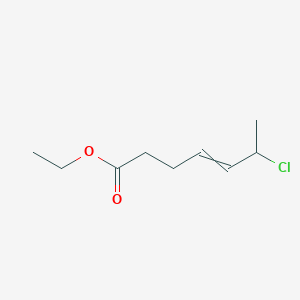
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
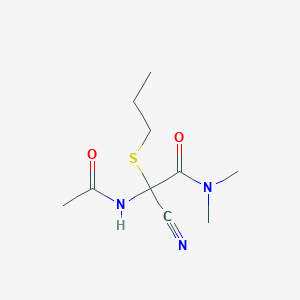
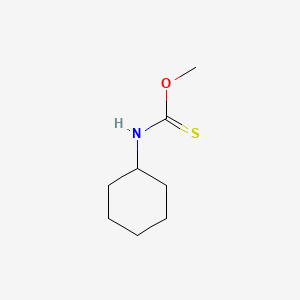
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14488259.png)
